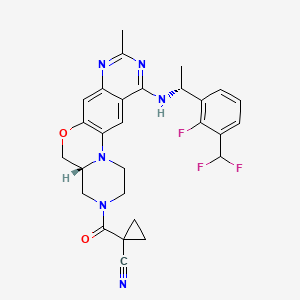
Sos1-IN-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sos1-IN-15 is an orally active and potent inhibitor of the Son of Sevenless 1 (SOS1) protein. It has shown potential antitumor activity, particularly in the study of colon cancer . SOS1 is a guanine nucleotide exchange factor that plays a crucial role in the activation of the RAS signaling pathway, which is involved in cell proliferation and survival . By inhibiting SOS1, this compound can potentially disrupt the RAS signaling pathway, making it a promising candidate for cancer therapy .
Méthodes De Préparation
The synthesis of Sos1-IN-15 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the use of organic synthesis techniques to create the desired molecular structure . Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Sos1-IN-15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives .
Applications De Recherche Scientifique
Sos1-IN-15 has several scientific research applications, including:
Mécanisme D'action
Sos1-IN-15 exerts its effects by inhibiting the SOS1 protein, which is a guanine nucleotide exchange factor for RAS proteins. SOS1 facilitates the exchange of GDP for GTP, activating RAS. In its activated state, RAS interacts with downstream effectors, initiating vital cellular pathways, such as the MAP kinase signaling pathway, which is critical for cell survival, growth, angiogenesis, cancer cell invasion, and migration . By inhibiting SOS1, this compound disrupts this activation process, thereby inhibiting the downstream signaling pathways that promote cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Sos1-IN-15 is unique in its potent inhibition of SOS1 and its potential antitumor activity. Similar compounds include:
BI-3406: Another SOS1 inhibitor that blocks the interaction between SOS1 and RAS.
HM99462: A novel SOS1 inhibitor that demonstrates antitumor activity against KRAS-mutant cancers.
BAY-293: A potent, cell-active SOS1 inhibitor that disrupts the KRAS-SOS1 interaction.
These compounds share a similar mechanism of action by inhibiting SOS1, but they may differ in their potency, selectivity, and therapeutic applications .
Propriétés
Formule moléculaire |
C28H27F3N6O2 |
|---|---|
Poids moléculaire |
536.5 g/mol |
Nom IUPAC |
1-[(7R)-16-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-14-methyl-9-oxa-2,5,13,15-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),11,13,15,17-pentaene-5-carbonyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C28H27F3N6O2/c1-15(18-4-3-5-19(24(18)29)25(30)31)33-26-20-10-22-23(11-21(20)34-16(2)35-26)39-13-17-12-36(8-9-37(17)22)27(38)28(14-32)6-7-28/h3-5,10-11,15,17,25H,6-9,12-13H2,1-2H3,(H,33,34,35)/t15-,17-/m1/s1 |
Clé InChI |
KKFFOOWORPUAJB-NVXWUHKLSA-N |
SMILES isomérique |
CC1=NC2=CC3=C(C=C2C(=N1)N[C@H](C)C4=C(C(=CC=C4)C(F)F)F)N5CCN(C[C@@H]5CO3)C(=O)C6(CC6)C#N |
SMILES canonique |
CC1=NC2=CC3=C(C=C2C(=N1)NC(C)C4=C(C(=CC=C4)C(F)F)F)N5CCN(CC5CO3)C(=O)C6(CC6)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


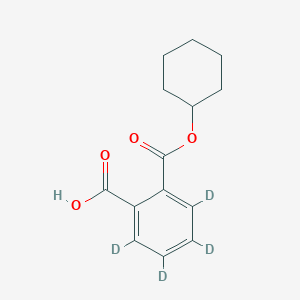
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)

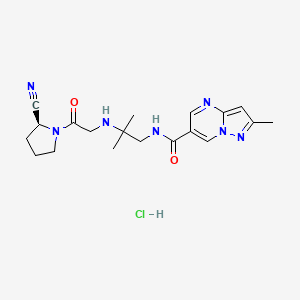
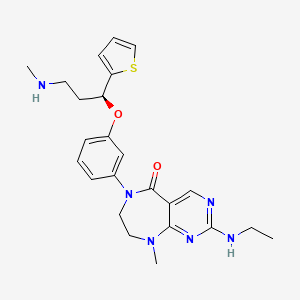
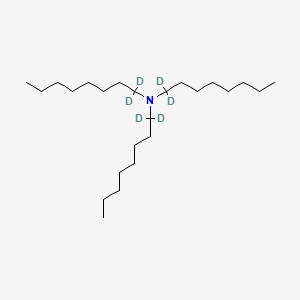

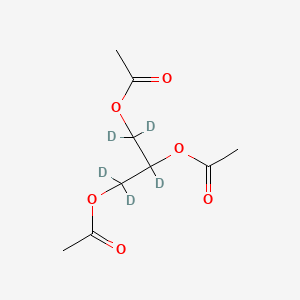
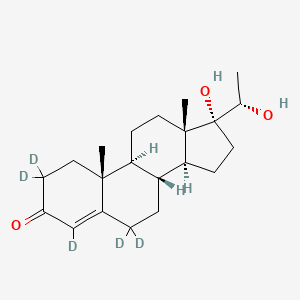
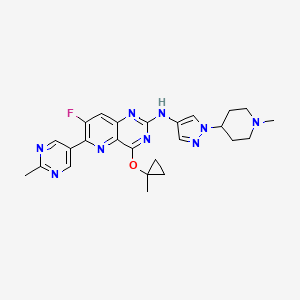
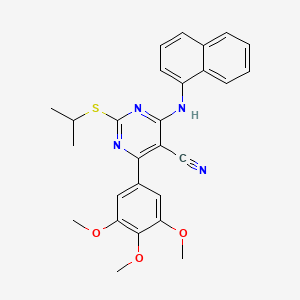
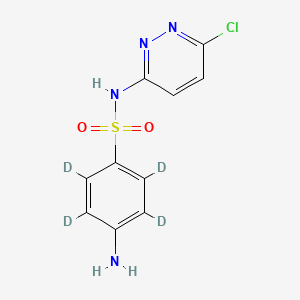

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
